2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
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Overview
Description
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorobenzyl group and a thienopyrimidine core makes this compound particularly interesting for research in drug development and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a thienopyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one: Known for its high activity against cancer cell lines.
2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: Evaluated as PI3K inhibitors with significant anticancer activity.
Uniqueness
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide stands out due to its unique combination of a fluorobenzyl group and a thienopyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24FN3O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C21H24FN3O3S/c1-3-10-23(11-4-2)18(26)14-24-17-9-12-29-19(17)20(27)25(21(24)28)13-15-5-7-16(22)8-6-15/h5-9,12H,3-4,10-11,13-14H2,1-2H3 |
InChI Key |
HTXKXKOIJBZMDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2 |
Origin of Product |
United States |
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